3-(1-methyl-1H-pyrazol-4-yl)propanal
Overview
Description
3-(1-methyl-1H-pyrazol-4-yl)propanal is a chemical compound that has gained significant attention in scientific research. It is a pyrazole derivative that has been synthesized using various methods. This compound has shown potential in various scientific applications, including biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-pyrazol-4-yl)propanal is not fully understood. However, it is believed to act through various mechanisms, including inhibition of specific enzymes, modulation of signaling pathways, and regulation of gene expression. It has been suggested that this compound may act by inhibiting the activity of specific enzymes involved in cancer cell growth and inflammation. Furthermore, it may modulate specific signaling pathways involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
3-(1-methyl-1H-pyrazol-4-yl)propanal has shown various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, it has been shown to reduce inflammation by inhibiting the production of specific inflammatory mediators. Additionally, it has been shown to inhibit the growth of various microorganisms by disrupting their cell membrane integrity.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(1-methyl-1H-pyrazol-4-yl)propanal in lab experiments is its potential to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of microorganisms. Furthermore, this compound is relatively easy to synthesize using various methods. However, one of the limitations of using this compound is its potential toxicity and side effects. Therefore, further studies are needed to determine the optimal dosage and administration methods to minimize toxicity and side effects.
Future Directions
There are several future directions for research on 3-(1-methyl-1H-pyrazol-4-yl)propanal. One of the future directions is to further investigate its anticancer properties and determine the optimal dosage and administration methods for cancer treatment. Additionally, further studies are needed to determine its potential in treating other diseases, such as inflammatory disorders and microbial infections. Furthermore, future studies should focus on the development of novel derivatives with improved efficacy and reduced toxicity.
Scientific Research Applications
3-(1-methyl-1H-pyrazol-4-yl)propanal has shown potential in various scientific research applications. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. This compound has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in various animal models. Furthermore, it has been studied for its antimicrobial properties and has shown potential in inhibiting the growth of various microorganisms.
properties
IUPAC Name |
3-(1-methylpyrazol-4-yl)propanal | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-9-6-7(5-8-9)3-2-4-10/h4-6H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHZEDATPGQPHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101304680 | |
Record name | 1-Methyl-1H-pyrazole-4-propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101304680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methyl-1H-pyrazol-4-yl)propanal | |
CAS RN |
192661-39-5 | |
Record name | 1-Methyl-1H-pyrazole-4-propanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=192661-39-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-1H-pyrazole-4-propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101304680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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